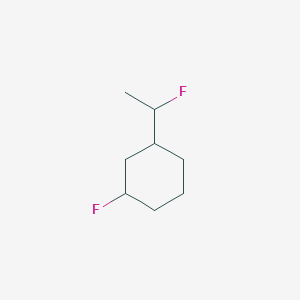

1-Fluoro-3-(1-fluoroethyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

2556-95-8 |

|---|---|

Molecular Formula |

C8H14F2 |

Molecular Weight |

148.19 g/mol |

IUPAC Name |

1-fluoro-3-(1-fluoroethyl)cyclohexane |

InChI |

InChI=1S/C8H14F2/c1-6(9)7-3-2-4-8(10)5-7/h6-8H,2-5H2,1H3 |

InChI Key |

BOMHCKRCWWDLDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC(C1)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 3 1 Fluoroethyl Cyclohexane and Analogous Fluorinated Cyclohexanes

Strategies for Regioselective Fluorination of Cyclohexane (B81311) Derivatives

Achieving regiocontrol in the fluorination of cyclohexane rings is a formidable challenge due to the often-similar reactivity of multiple C-H bonds. Various strategies have been developed to address this, broadly categorized into electrophilic, nucleophilic, and deoxyfluorination methods.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org These "F+" reagents are typically compounds with an N-F bond, where the nitrogen atom is substituted with strong electron-withdrawing groups, rendering the fluorine atom electron-deficient. wikipedia.org

Commonly employed electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The regioselectivity of these reactions is often directed by the inherent nucleophilicity of the C-H bonds in the substrate or by the presence of directing groups. For instance, the fluorination of enolates or enol ethers of cyclohexanones provides a reliable method for introducing fluorine at the α-position.

| Reagent | Substrate Type | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | Enolates, Enol Ethers, Aromatic Rings | Effective for a wide range of substrates. |

| Selectfluor® | Alkenes, Enolates, Aromatic Rings | A powerful and versatile electrophilic fluorinating agent. nih.gov |

| Acetyl Hypofluorite | Activated Aromatic Rings | Suitable for specific applications. acs.org |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination relies on the displacement of a leaving group by a fluoride (B91410) ion (F-). This is a widely used method for the synthesis of organofluorine compounds. nih.gov Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF). acs.orgnih.gov The reactivity of these metal fluorides can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents. nih.gov

The regioselectivity of nucleophilic fluorination is dictated by the position of the leaving group on the cyclohexane ring. For example, the reaction of a cyclohexyl tosylate or mesylate with a fluoride salt will introduce a fluorine atom at the carbon atom that was attached to the leaving group. The synthesis of fluorinated cyclohexanes can be achieved through the ring-opening of epoxides with fluoride, a process that is often highly regioselective and stereoselective. nih.gov

| Fluoride Source | Common Leaving Groups | Reaction Conditions |

| Potassium Fluoride (KF) | Tosylates, Mesylates, Halides | Often used with phase-transfer catalysts. rsc.org |

| Cesium Fluoride (CsF) | Tosylates, Mesylates, Halides | More reactive than KF. acs.org |

| Triethylamine Trihydrofluoride (Et3N·3HF) | Epoxides | A common reagent for hydrofluorination ring-opening. nih.gov |

Deoxyfluorination Methods for Hydroxyl-to-Fluorine Exchange

Deoxyfluorination is a powerful technique for the direct conversion of a hydroxyl group to a fluorine atom. researchgate.net This transformation is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. rsc.org The reaction generally proceeds with inversion of stereochemistry at the carbon center. rsc.org

The regioselectivity of deoxyfluorination is inherently controlled by the initial position of the hydroxyl group on the cyclohexane ring. This makes the synthesis of specific isomers of fluorinated cyclohexanes accessible, provided the corresponding cyclohexanol precursor is available. However, these reactions can sometimes be complicated by side reactions such as elimination, particularly with substrates prone to forming stable carbocations. core.ac.ukst-andrews.ac.uk

| Reagent | Key Features | Common Side Reactions |

| Diethylaminosulfur trifluoride (DAST) | Widely used, effective for a broad range of alcohols. | Elimination, rearrangement. researchgate.netrsc.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | More thermally stable than DAST. rsc.org | Elimination, rearrangement. |

| PyFluor | Thermally stable and often shows reduced elimination byproducts. |

Stereoselective and Enantioselective Synthesis of Fluorinated Cyclohexane Systems

Controlling the stereochemistry during the introduction of fluorine is crucial for accessing specific isomers of fluorinated cyclohexanes. This can be achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric Catalysis in Fluorocyclohexane Formation

Asymmetric catalysis offers an elegant approach to the enantioselective synthesis of fluorinated compounds. nih.govnih.gov In the context of fluorinated cyclohexanes, asymmetric fluorocyclization reactions have emerged as a powerful tool. nih.govmsu.edu These reactions typically involve the electrophilic fluorination of an alkene substrate containing a tethered nucleophile. The catalyst, which is chiral, controls the stereochemical outcome of the cyclization process. acs.org

For example, cinchona alkaloids have been used to catalyze the asymmetric fluorocyclization of alkenes, leading to the formation of enantioenriched fluorinated heterocycles. nih.gov Phase-transfer catalysis has also been employed, where a chiral counterion is used to deliver the electrophilic fluorine source in a stereocontrolled manner. nih.gov

| Catalyst Type | Reaction | Key Features |

| Cinchona Alkaloids | Asymmetric Fluorocyclization | Organocatalytic approach to chiral fluorinated heterocycles. nih.gov |

| Chiral Phase-Transfer Catalysts | Asymmetric Fluorination | Utilizes chiral anions to control stereochemistry. nih.gov |

| Rhodium Catalysts | Asymmetric Hydroboration | Enables synthesis of chiral fluorinated cyclobutanes. researchgate.net |

Chiral Auxiliary-Mediated Approaches to Induce Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. sigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy has been successfully applied to the synthesis of chiral fluorinated compounds. cyu.fr

In the synthesis of fluorinated cyclohexanes, a chiral auxiliary can be appended to a cyclohexane precursor. Subsequent fluorination reactions are then directed by the steric and electronic properties of the auxiliary, leading to the formation of a specific diastereomer. The choice of auxiliary and its point of attachment to the cyclohexane ring are critical for achieving high levels of stereocontrol. Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. wikipedia.org

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans' Oxazolidinones | Aldol and alkylation reactions | Hydrolysis or reduction. wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Hydrolysis. wikipedia.org |

| Trifluoromethylated Oxazolidines (FOX) | Alkylation, hydroxylation, and fluorination of amide enolates | Cleavage to recover the auxiliary. cyu.fr |

Diastereoselective Control in Ring Closure and Functionalization Reactions

Achieving high diastereoselectivity is a critical challenge in the synthesis of poly-substituted cyclohexanes. The spatial arrangement of substituents is often dictated during ring-forming reactions or subsequent functionalization steps. Modern organic synthesis has developed several powerful strategies to influence the stereochemical outcome.

One prominent method involves domino reactions, where multiple bonds are formed in a single, orchestrated sequence. For instance, a base-catalyzed Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors can rapidly assemble polyfunctional cyclohexanones. nih.gov This process can generate products with up to five contiguous stereocenters with excellent diastereoselectivity (up to >20:1 dr). nih.gov Mechanistic studies suggest that the high level of stereocontrol arises from a stereoconvergent cyclization through a chair-like transition state, governed by Curtin-Hammett kinetics. nih.gov Similarly, a cascade inter–intramolecular double Michael reaction of curcumins with arylidenemalonates yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov

Another powerful approach is the diastereoselective hydrogenation of aromatic precursors. A recently developed rhodium-catalyzed hydrogenation of fluoro- and trifluoromethyl-substituted arenes provides direct access to all-cis-(multi)-fluorinated and trifluoromethylated cyclohexanes. st-andrews.ac.uk This method is highly diastereoselective and allows for the creation of facially polarized cyclohexane rings, where the fluorine or trifluoromethyl substituents reside on one face of the ring. st-andrews.ac.uk

However, stereocontrol can be compromised by unintended neighboring group participation. During the deoxyfluorination of phenyl-substituted cyclohexane diols and epoxides, the adjacent phenyl group can participate in the reaction, leading to the formation of a phenonium ion intermediate. core.ac.uk The collapse of this intermediate can result in rearrangements and the formation of unexpected products with altered stereochemistry, competing with the desired SN2 substitution pathway. core.ac.uk This highlights the importance of carefully considering substrate structure when designing stereoselective fluorination reactions.

| Reaction Type | Key Features | Diastereomeric Ratio (dr) | Ref. |

| Michael-Aldol Domino Reaction | Organocatalyzed, rapid assembly of polyfunctional cyclohexanones. | Up to >20:1 | nih.gov |

| Cascade Double Michael Reaction | Phase-transfer catalysis, synthesis of highly functionalized cyclohexanones. | Often complete diastereoselectivity | nih.gov |

| Rh-catalyzed Hydrogenation | Stereoselective reduction of fluoroaromatics to all-cis products. | High diastereoselectivity | st-andrews.ac.uk |

| Deoxyfluorination | Can be complicated by phenonium ion rearrangements, affecting stereoselectivity. | Variable | core.ac.uk |

Synthesis of Key Precursors and Building Blocks for Fluorinated Cyclohexane Scaffolds

The construction of complex molecules like 1-Fluoro-3-(1-fluoroethyl)cyclohexane relies on the availability of versatile and appropriately functionalized building blocks. Several key strategies have been established for the synthesis of these fluorinated cyclohexane precursors.

A foundational approach begins with the partial reduction of aromatic rings. The Birch reduction of benzonitrile (B105546), followed by an in situ quench with an electrophile like methyl iodide, produces a substituted cyclohexadiene. beilstein-journals.org This intermediate can then undergo a sequence of diastereoselective epoxidations and subsequent ring-opening reactions with fluoride sources (e.g., Et₃N·3HF) to introduce fluorine atoms stereoselectively. beilstein-journals.org This multi-step process allows for the synthesis of various stereoisomers of fluorinated cyclohexylamines. beilstein-journals.org

Halofluorination of cyclic olefins offers another direct route to vicinal halo-fluoro-cyclohexanes, which are valuable synthetic intermediates. beilstein-journals.orgnih.gov The reaction proceeds via the formation of a halonium ion from an alkene, which is then intercepted by a fluoride nucleophile in an anti-addition fashion. nih.gov This method can be applied to various functionalized cyclic olefins, providing access to building blocks with defined stereochemistry. beilstein-journals.orgresearchgate.net

The stereoselective hydrogenation of fluorinated aromatics, as mentioned previously, is also a premier strategy for accessing key building blocks. This method is particularly powerful for generating all-cis isomers, which exhibit unique facial polarity. st-andrews.ac.uk For instance, the hydrogenation of fluoroiodobenzene derivatives can be used to generate mono-, di-, and tri-alkylated fluorocyclohexanes where the alkyl groups are equatorial and the C-F bonds are triaxial. st-andrews.ac.uk

For the synthesis of highly complex scaffolds, a de novo approach starting from non-aromatic precursors is often required. The landmark synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane started from myo-inositol. nih.gov This intricate 12-step synthesis involved a sequence of protection, epoxidation, and deoxyfluorination reactions with inversion of configuration at each step to install all six fluorine atoms on one face of the cyclohexane ring. nih.gov

| Precursor Synthesis Strategy | Starting Material | Key Transformations | Target Scaffold | Ref. |

| Birch Reduction Route | Benzonitrile | Birch reduction, epoxidation, hydrofluorination ring-opening | Fluorinated cyclohexylamines | beilstein-journals.org |

| Halofluorination | Cyclic Olefins | Electrophilic halogenation, nucleophilic fluorination | Vicinal halo-fluoro-cyclohexanes | beilstein-journals.orgnih.gov |

| Arene Hydrogenation | Fluoroaromatics | Rhodium-catalyzed hydrogenation | all-cis-Fluorinated cyclohexanes | st-andrews.ac.uk |

| De Novo Synthesis | myo-Inositol | Epoxidation, deoxyfluorination (with inversion) | all-cis-Hexafluorocyclohexane | nih.gov |

Functional Group Interconversions on Fluorinated Cyclohexane Backbones

Once the core fluorinated cyclohexane scaffold is in place, functional group interconversions (FGI) are essential for elaborating the structure and introducing desired functionalities for specific applications. These transformations must be compatible with the existing C-F bonds and maintain the established stereochemistry.

The products of the diastereoselective domino reactions, polyfunctional cyclohexanones, are ripe for further modification. nih.gov For example, the ketone can be stereoselectively reduced to an alcohol, which can then be eliminated to form an alkene, providing a handle for a host of further transformations. nih.gov

Nucleophilic substitution reactions are a cornerstone of FGI. Hydroxyl groups on a fluorinated cyclohexane can be converted into better leaving groups, such as sulfonates (tosylates, mesylates), which can then be displaced by a variety of nucleophiles to introduce azides, nitriles, or halides. vanderbilt.edu For instance, the fluorination of highly functionalized cyclohexane-derived diols using reagents like Deoxofluor can proceed with inversion of configuration, but the outcome can be influenced by neighboring groups, sometimes leading to cyclization or rearrangement instead of simple substitution. nih.govmtak.hu

Modern cross-coupling reactions also offer powerful tools for late-stage functionalization. While not demonstrated directly on a simple fluorinated cyclohexane, palladium-catalyzed cross-coupling reactions on strained ring systems like bicyclo[1.1.0]butanes showcase the potential for diversifying bridgehead positions. nih.gov This concept of late-stage C-C bond formation is highly valuable for building molecular complexity on a pre-formed carbocyclic core.

The table below summarizes common functional group interconversions applicable to fluorinated cyclohexane backbones.

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Key Features | Ref. |

| Ketone | NaBH₄ | Alcohol | Stereoselective reduction | nih.gov |

| Alcohol | TsCl, pyridine; then NaN₃ | Azide | S_N2 displacement of a sulfonate ester | vanderbilt.edu |

| Alcohol | SOCl₂ or PBr₃ | Halide (Cl, Br) | Conversion to alkyl halides | vanderbilt.edu |

| Diol | Deoxofluor | Fluoroalkane / Rearranged products | Hydroxy-fluorine exchange; can be substrate-dependent | nih.govmtak.hu |

| Amide | POCl₃, pyridine | Nitrile | Dehydration | vanderbilt.edu |

| Azide | H₂, Pd/C or LiAlH₄ | Amine | Reduction | vanderbilt.edu |

Elucidation of the Stereochemical and Conformational Landscape of 1 Fluoro 3 1 Fluoroethyl Cyclohexane

Comprehensive Analysis of Stereoisomers and Chirality

The substitution pattern on the cyclohexane (B81311) ring and the side chain of 1-fluoro-3-(1-fluoroethyl)cyclohexane results in multiple stereogenic centers, which are the source of its stereoisomerism.

Identification and Differentiation of Diastereomers and Enantiomers

This compound possesses three chiral centers: the carbon atom at position 1 (C1), the carbon atom at position 3 (C3), and the carbon atom in the ethyl side chain that is bonded to a fluorine atom (Cα). The maximum number of stereoisomers possible for a molecule with 'n' chiral centers is 2^n. Therefore, this compound can exist as up to 2³ = 8 stereoisomers.

These eight stereoisomers consist of four pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Any stereoisomer that is not an enantiomer of another is considered a diastereomer. mvpsvktcollege.ac.in The stereochemical relationship is also defined by the relative orientation of the substituents on the cyclohexane ring, leading to cis and trans isomers. pdx.edu

Cis Isomers: The fluorine atom at C1 and the 1-fluoroethyl group at C3 are on the same side of the ring.

Trans Isomers: The fluorine atom at C1 and the 1-fluoroethyl group at C3 are on opposite sides of the ring.

For each of these geometric isomers (cis and trans), the chiral center in the side chain (Cα) can have either an (R) or (S) configuration. This results in four distinct diastereomeric structures, each of which has a corresponding enantiomer. For instance, cis-(1R,3S)-1-fluoro-3-((αR)-1-fluoroethyl)cyclohexane and cis-(1S,3R)-1-fluoro-3-((αS)-1-fluoroethyl)cyclohexane are a pair of enantiomers. The relationship between cis-(1R,3S)-1-fluoro-3-((αR)-1-fluoroethyl)cyclohexane and trans-(1R,3R)-1-fluoro-3-((αR)-1-fluoroethyl)cyclohexane is diastereomeric. In 1,3-disubstituted cyclohexanes where the two substituents are different, both the cis and trans isomers are asymmetric and can be resolved. spcmc.ac.in

Application of Cahn-Ingold-Prelog Rules for Absolute Configuration Assignment

The absolute configuration (R or S) of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves ranking the four groups attached to a chiral center based on atomic number.

Priority Assignment for this compound:

| Chiral Center | Attached Groups | Priority Assignment (1 = Highest, 4 = Lowest) | Rationale |

| C1 | 1. -F2. -C2(H₂) -...3. -C6(H₂) -...4. -H | 1. -F2. -C23. -C64. -H | Fluorine has the highest atomic number. To prioritize between C2 and C6, one must look at the atoms further down the chain. The path from C1 to C2 leads to the substituted C3, giving it higher priority over the path to C6. Hydrogen has the lowest atomic number. |

| C3 | 1. -CH(F)CH₃2. -C2(H₂) -...3. -C4(H₂) -...4. -H | 1. -CH(F)CH₃2. -C43. -C24. -H | The carbon of the 1-fluoroethyl group is bonded to a fluorine, giving it the highest priority. The path from C3 to C4 leads to the unsubstituted side of the ring, while the path to C2 leads to the substituted C1, giving C4 higher priority in this comparison. Hydrogen is the lowest priority. |

| Cα | 1. -F2. -C₃H(cyclohexyl)-...3. -CH₃4. -H | 1. -F2. -Cyclohexyl3. -CH₃4. -H | Fluorine has the highest atomic number. The cyclohexyl group has a higher priority than the methyl group because the carbon of the ring is bonded to other carbons. Hydrogen has the lowest priority. |

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (usually hydrogen) points away from the viewer. The direction from the highest priority (1) to the second (2) to the third (3) priority group is then determined. A clockwise direction indicates an (R) configuration, while a counter-clockwise direction indicates an (S) configuration.

Detailed Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar; it predominantly adopts a puckered chair conformation to minimize angle and torsional strain. libretexts.org This conformational flexibility is central to understanding the molecule's properties.

Dynamics of Chair-Chair Interconversion and Ring Inversion Barriers

Cyclohexane undergoes a rapid conformational change known as a chair-chair interconversion or "ring flip." youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. scribd.com The molecule must pass through higher-energy intermediate conformations, including the half-chair and the twist-boat. libretexts.org For unsubstituted cyclohexane, the energy barrier for this interconversion is approximately 10-11 kcal/mol (42-46 kJ/mol). The two chair conformations are identical in energy. However, for substituted cyclohexanes like this compound, the two chair conformers are no longer energetically equivalent. pressbooks.pub

Influence of Fluorine and Ethyl Substituents on Conformational Equilibrium

In substituted cyclohexanes, the equilibrium between the two chair conformations typically favors the conformer where the substituent or, in the case of multiple substituents, the larger substituent, occupies an equatorial position. libretexts.orgmsu.edu This preference is due to the minimization of steric strain, specifically 1,3-diaxial interactions, which are unfavorable repulsions between an axial substituent and the axial hydrogens on the same side of the ring. youtube.comlibretexts.org

In this compound, the two substituents are the fluorine atom and the 1-fluoroethyl group. The 1-fluoroethyl group is sterically bulkier than the fluorine atom. libretexts.org Consequently, the conformational equilibrium will strongly favor the chair conformation that places the larger 1-fluoroethyl group in the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgbrainly.com

For a cis isomer , one chair conformer will have one group axial and the other equatorial. The ring-flipped conformer will swap these positions. The more stable conformer will be the one with the larger 1-fluoroethyl group in the equatorial position. libretexts.org

For a trans isomer , one conformer has both groups axial (diaxial), and the other has both groups equatorial (diequatorial). The diequatorial conformation is significantly more stable and will be the predominant form at equilibrium. libretexts.org

Investigation of A-Values and Conformational Energy Differences in Substituted Cyclohexanes

The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its conformational free energy difference, known as the A-value (ΔG° = G_axial - G_equatorial). masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com

Table of A-Values for Relevant Substituents:

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 - 0.25 libretexts.orgpearson.com |

| -CH₃ | 1.7 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 - 1.8 masterorganicchemistry.comlibretexts.org |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.2 masterorganicchemistry.comlibretexts.org |

The A-value for the 1-fluoroethyl group is expected to be comparable to or slightly larger than that of an ethyl group. Given the significantly larger A-value of an ethyl group compared to a fluorine atom, the conformational equilibrium of any stereoisomer of this compound will be dominated by the preference of the 1-fluoroethyl group for the equatorial position. For a cis isomer, the energy difference between the two chair conformers would be approximately the difference between the A-values of the two groups. For a trans isomer, the energy difference between the diaxial and diequatorial forms would be roughly the sum of their A-values.

Intramolecular Interactions and Their Stereochemical Consequences

The conformational landscape of this compound is intricately governed by a series of subtle yet significant intramolecular interactions. The presence of highly electronegative fluorine atoms introduces unique stereoelectronic effects that deviate from predictions based solely on classical steric considerations. These interactions, including nonclassical hydrogen bonds, gauche effects, and potential anomeric effects, collectively dictate the preferred three-dimensional arrangement of the molecule's various stereoisomers.

Nonclassical Hydrogen Bonding Interactions (e.g., C-F···H-C interactions)

The highly polarized nature of the carbon-fluorine bond is a critical factor in the conformational analysis of fluorinated organic molecules. researchgate.net Fluorine's high electronegativity (3.98 on the Pauling scale) compared to carbon (2.5) creates a significant bond dipole, rendering the fluorine atom electron-rich (δ−) and the carbon atom electron-poor (δ+). wikipedia.org This polarity facilitates nonclassical hydrogen bonding, where the fluorine atom can act as a hydrogen bond acceptor.

In the context of this compound, intramolecular C-F···H-C interactions can play a crucial role in stabilizing specific conformers. These interactions typically occur between a fluorine substituent and nearby hydrogen atoms on the cyclohexane ring or the ethyl side chain. For instance, a 1,3-diaxial arrangement of a C-F bond and a C-H bond can lead to a stabilizing interaction. Such interactions are particularly noteworthy in selectively fluorinated cyclohexanes, which can exhibit distinct electropositive (hydrogen) and electronegative (fluorine) faces, leading to specific intermolecular packing in the solid state and influencing intramolecular stability. rsc.orgresearchgate.net

| Interaction Type | Typical Distance (Å) | Typical Stabilization Energy (kcal/mol) | Relevant Conformer Example |

|---|---|---|---|

| 1,3-diaxial F···H | ~2.2 - 2.5 | 0.5 - 1.5 | Axial-F, Axial-H on ring |

| Gauche F···H (side chain) | ~2.3 - 2.6 | 0.3 - 0.8 | Rotation about C-C bond of fluoroethyl group |

| Syn-periplanar F···H | Variable | Generally repulsive | Eclipsed conformations |

Analysis of Gauche Effects and Steric Repulsions Involving Fluorine Substituents

The "gauche effect" is a well-documented stereoelectronic phenomenon where, contrary to steric predictions, a gauche conformation is more stable than an anti conformation for certain 1,2-disubstituted ethanes, most notably 1,2-difluoroethane. wikipedia.org In this case, the gauche conformer is favored by approximately 0.8–1.0 kcal/mol. st-andrews.ac.uk This effect is attributed primarily to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche arrangement. wikipedia.org

For this compound, the gauche effect influences the rotational preference of the 1-fluoroethyl side chain. The dihedral angle between the fluorine on the ethyl group and the fluorine on the cyclohexane ring, as well as with other ring substituents, will be governed by a balance of these stabilizing gauche interactions and destabilizing steric repulsions.

While the fluorine atom has a small van der Waals radius (1.47 Å), which is comparable to that of hydrogen (1.2 Å), steric repulsions are not entirely negligible, especially in crowded environments. wikipedia.org In conformers where fluorine atoms or a fluorine and another bulky group are forced into close proximity, such as in certain 1,3-diaxial arrangements, destabilizing Pauli repulsion can overcome the stabilizing hyperconjugative effects. nih.gov The conformational equilibrium of the various diastereomers of this compound will therefore be a fine balance between these attractive (gauche) and repulsive (steric) forces.

| Interaction | Effect on Stability | Typical Energy Magnitude (kcal/mol) | Structural Example |

|---|---|---|---|

| F-C-C-F Gauche | Stabilizing | ~0.8 - 1.0 | 1,2-difluoroethane |

| 1,3-diaxial F···F | Destabilizing | > 4.0 | cis-1,3-difluorocyclohexane |

| 1,3-diaxial F···CH₃ | Destabilizing | ~2.5 - 3.0 | trans-1-fluoro-3-methylcyclohexane brainly.com |

| A-value of Fluorine | Equatorial Preference | ~0.25 - 0.38 | Fluorocyclohexane |

Mechanistic Investigations of Chemical Transformations Involving 1 Fluoro 3 1 Fluoroethyl Cyclohexane

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the chemical behavior of 1-Fluoro-3-(1-fluoroethyl)cyclohexane necessitates a detailed examination of its potential reaction pathways and the associated transition states. Computational chemistry serves as a powerful tool in this regard, allowing for the elucidation of reaction mechanisms at a molecular level.

Theoretical studies on related fluorinated cyclohexanes reveal that the presence of fluorine can significantly alter the energy landscape of a reaction. The high electronegativity of fluorine can stabilize or destabilize transition states through inductive effects. For instance, in substitution and elimination reactions, the fluorine atom can influence the stability of carbocationic intermediates or the acidity of adjacent protons.

Transition state analysis for reactions of fluorinated cyclohexanes often involves locating the transition state structures and calculating their energies. These calculations can predict the feasibility of a particular pathway and provide insights into the geometry of the transition state, which is crucial for understanding stereochemical outcomes. For this compound, different stereoisomers (cis/trans) would be expected to exhibit distinct reaction profiles due to the different spatial arrangements of the fluoro and fluoroethyl groups, leading to different transition state energies.

Table 1: Calculated Relative Transition State Energies for Competing Pathways of a Generic Fluorinated Cyclohexane (B81311)

| Reaction Pathway | Relative Transition State Energy (kcal/mol) | Key Features of the Transition State |

|---|---|---|

| Sɴ2 | 25.3 | Pentavalent carbon center, backside attack of the nucleophile. |

| Sɴ1 | 30.1 | Planar carbocation intermediate, stabilized by hyperconjugation. |

| E2 | 23.8 | Anti-periplanar arrangement of the leaving group and a β-hydrogen. |

| E1 | 29.5 | Carbocation intermediate, deprotonation at a β-carbon. |

Nucleophilic Substitution Reactions (Sɴ1, Sɴ2) on Fluorinated Cyclohexyl Systems

Nucleophilic substitution reactions at the carbon bearing the fluorine atom on the cyclohexane ring can proceed through either an Sɴ1 or Sɴ2 mechanism. The preferred pathway is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The secondary carbon atom attached to the fluorine on the cyclohexane ring makes both Sɴ1 and Sɴ2 pathways plausible.

Sɴ2 Mechanism: This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. For this compound, the accessibility of the C-F bond to the incoming nucleophile will be a critical factor. The bulky fluoroethyl group, depending on its stereochemical orientation (axial or equatorial), could sterically hinder the backside attack, thereby disfavoring the Sɴ2 pathway.

Sɴ1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate. The stability of the resulting secondary carbocation is a key determinant. The electron-withdrawing nature of the fluorine atom can destabilize the adjacent carbocation, making the Sɴ1 pathway less favorable compared to its non-fluorinated analog. However, solvent effects and the nature of the leaving group can play a significant role in promoting this mechanism.

The fluorine atom on the ethyl group is less likely to participate in nucleophilic substitution due to the stability of the C-F bond on a primary carbon and the poor leaving group ability of fluoride (B91410).

Elimination Reactions (E1, E2) and Their Regio- and Stereoselectivity

Elimination reactions of this compound would lead to the formation of cyclohexene (B86901) derivatives. These reactions can also proceed via E1 or E2 mechanisms. siue.edu

E2 Mechanism: This concerted reaction requires an anti-periplanar arrangement of a β-hydrogen and the fluorine leaving group. In a cyclohexane ring, this translates to a trans-diaxial orientation. The conformational flexibility of the cyclohexane ring in this compound will be crucial. For an E2 reaction to occur, the fluorine atom must be in an axial position. The presence and orientation of the fluoroethyl group will influence the conformational equilibrium and thus the rate of the E2 reaction. libretexts.org The regioselectivity of the E2 reaction will be governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. khanacademy.orgscribd.com

E1 Mechanism: This stepwise reaction proceeds through a carbocation intermediate, the same as in the Sɴ1 pathway. saskoer.ca The subsequent deprotonation can occur from either adjacent carbon atom. The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, leading to the most stable, more substituted alkene. scribd.comchemistrysteps.com The stereoselectivity of E1 reactions is often lower than that of E2 reactions. saskoer.ca

Table 2: Predicted Regioselectivity in Elimination Reactions of this compound

| Reaction Type | Base | Major Product (Predicted) | Governing Rule |

|---|---|---|---|

| E2 | Small, strong base (e.g., EtO⁻) | 1-(1-fluoroethyl)-3-cyclohexene | Zaitsev's Rule |

| E2 | Bulky, strong base (e.g., t-BuOK) | 1-(1-fluoroethyl)-2-cyclohexene | Hofmann's Rule |

| E1 | Weak base (e.g., H₂O, EtOH) | 1-(1-fluoroethyl)-3-cyclohexene | Zaitsev's Rule |

Radical Reactions Involving Fluorinated Alkyl Chains and Cyclohexyl Moieties

Free radical reactions of alkanes are typically initiated by heat or light and proceed via a chain mechanism involving initiation, propagation, and termination steps. In this compound, radical reactions can occur at various C-H bonds.

The stability of the resulting carbon radical is a key factor in determining the site of reaction. Tertiary C-H bonds are generally more reactive towards radical abstraction than secondary, which are more reactive than primary C-H bonds. In this molecule, there are multiple secondary C-H bonds on the ring and a primary C-H bond on the ethyl group.

The presence of fluorine atoms can influence the reactivity of adjacent C-H bonds. The electron-withdrawing fluorine atom can destabilize a radical at the α-position. Therefore, hydrogen abstraction is less likely to occur at the carbon bearing the fluorine atom. Conversely, a fluorine atom at the β-position can have a stabilizing effect on a radical through hyperconjugation.

For this compound, radical abstraction is most likely to occur at the tertiary C-H bond at position 3 of the cyclohexane ring, if it exists in a particular stereoisomer, or at one of the secondary C-H bonds away from the electron-withdrawing influence of the fluorine atoms. The stability of the potential radical intermediates would need to be computationally assessed to predict the major product of a radical halogenation reaction. semanticscholar.orgrsc.org

Ring-Opening and Cycloaddition Reactions of Related Fluorinated Cycloalkanes

While the cyclohexane ring in this compound is generally stable, related fluorinated cycloalkanes can undergo ring-opening reactions under specific conditions. For instance, highly strained fluorinated cyclopropanes or cyclobutanes can undergo ring-opening. The ring-opening of cyclohexane derivatives typically requires more forcing conditions or the presence of specific functional groups that facilitate the cleavage of a C-C bond. wikipedia.org

Cycloaddition reactions generally involve unsaturated systems. If this compound were to be converted into a cyclohexene derivative through an elimination reaction, this product could then participate in cycloaddition reactions such as the Diels-Alder reaction. The fluorine substituents would be expected to influence the electronics and stereochemistry of such a reaction. Computational studies on the Diels-Alder reactions of fluorinated dienophiles have shown that fluorine can affect the energy of the frontier molecular orbitals and thus the reactivity and selectivity of the cycloaddition. mdpi.org

Computational and Theoretical Studies on 1 Fluoro 3 1 Fluoroethyl Cyclohexane

Quantum Chemical Calculations for Geometry Optimization and Energy Landscapes (e.g., DFT, MP2, ab initio methods)

Detailed quantum chemical calculations are essential for understanding the three-dimensional structure and stability of 1-Fluoro-3-(1-fluoroethyl)cyclohexane. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and other ab initio techniques would be employed to locate the optimized geometries of its various stereoisomers and conformers (e.g., chair, boat, twist-boat). These calculations would also map the potential energy surface, identifying transition states between different conformations and determining their relative energies. Such studies would elucidate the preferred spatial arrangement of the fluoro and fluoroethyl substituents on the cyclohexane (B81311) ring, which is critical for predicting the molecule's physical and chemical properties.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

To understand the dynamic behavior of this compound in different environments (e.g., in a solvent or in the gas phase), molecular dynamics (MD) simulations would be necessary. MD simulations would model the movement of atoms over time, providing insights into the flexibility of the cyclohexane ring and the rotational freedom of the fluoroethyl group. This would allow for the exploration of the conformational landscape and the pathways of interconversion between different stable conformers. The results would be crucial for understanding how the molecule behaves in a realistic chemical system.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions and Stabilizing Effects

Natural Bond Orbital (NBO) analysis would be a powerful tool for dissecting the electronic structure of this compound. This analysis partitions the molecular wavefunction into localized orbitals, providing a detailed picture of bonding, lone pairs, and intermolecular interactions. For this molecule, NBO analysis could quantify the effects of the electronegative fluorine atoms on the electron distribution within the cyclohexane ring and the fluoroethyl side chain. It would also reveal any stabilizing hyperconjugative interactions, such as those between filled bonding orbitals and empty antibonding orbitals, which can significantly influence conformational preferences.

Prediction of Spectroscopic Parameters to Aid Experimental Structural Assignment

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Raman spectra. Agreement between the predicted and measured spectra would provide strong evidence for the assigned structure and conformation of the synthesized compound.

In Silico Modeling of Reaction Mechanisms and Catalytic Processes

In silico modeling could be used to investigate the reactivity of this compound and to design potential catalytic processes involving this molecule. By modeling reaction pathways at a quantum chemical level, researchers could predict the feasibility of different chemical transformations, identify potential transition states, and calculate activation energies. This would be invaluable for understanding its chemical behavior and for developing new synthetic routes or applications.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for determining the complex stereochemistry of 1-Fluoro-3-(1-fluoroethyl)cyclohexane. This compound possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers.

Application of Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Assignment

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for the complete structural assignment of this compound.

¹H NMR: Would provide information on the proton environment, including chemical shifts, signal multiplicities (splitting patterns), and integration to determine the number of protons. The coupling constants between protons (³JHH) would be crucial for inferring the relative stereochemistry of substituents on the cyclohexane (B81311) ring.

¹³C NMR: Would identify the number of unique carbon environments. The chemical shifts would be influenced by the presence of the electronegative fluorine atoms. ¹³C-¹⁹F coupling constants (JCF) would be invaluable for assigning carbons bonded to or in proximity to fluorine.

¹⁹F NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR would be highly informative. It would show distinct signals for the two different fluorine environments (one on the cyclohexane ring and one on the ethyl side chain). The coupling between these two fluorine atoms (JFF) and their respective couplings to nearby protons (JHF) would provide critical structural and stereochemical information.

Hypothetical NMR Data Table for a Diastereomer of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | δ H-1 | dm | JHF = ~48 | CH-F (ring) |

| ¹H | δ H-1' | dq | JHF = ~47, JHH = ~6.5 | CH-F (ethyl) |

| ¹³C | δ C-1 | d | ¹JCF = ~180 | C-F (ring) |

| ¹³C | δ C-1' | d | ¹JCF = ~175 | C-F (ethyl) |

| ¹⁹F | δ F-1 | m | - | F on ring |

| ¹⁹F | δ F-1' | m | - | F on ethyl |

Note: This table is illustrative and not based on experimental data.

Use of Nuclear Overhauser Effect (NOE) and Coupling Constants for Diastereomeric Differentiation

To distinguish between different diastereomers (e.g., cis/trans isomers), advanced NMR techniques would be employed.

Nuclear Overhauser Effect (NOE): 2D NOESY or 1D selective NOE experiments would reveal through-space correlations between protons. For instance, an NOE between the proton at C1 (bearing a fluorine) and the proton at C3 (bearing the fluoroethyl group) could indicate a cis relationship.

Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of these coupling constants would help to determine the chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents, thereby differentiating diastereomers.

Variable Temperature NMR for Conformational Dynamics Studies

The cyclohexane ring is known to undergo chair-chair interconversion. Variable Temperature (VT) NMR studies would be used to investigate the conformational dynamics of this compound. By lowering the temperature, it might be possible to slow down the ring flip to a rate where signals for both axial and equatorial conformers could be observed separately. This would allow for the determination of the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium.

High-Resolution Mass Spectrometry Techniques in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with a high-resolution analyzer (e.g., TOF or Orbitrap) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₁₄F₂. Analysis of the fragmentation pattern could also provide further structural information.

Chromatographic Methods for Stereoisomer Separation (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Given the chirality of this compound, chromatographic methods would be essential for the separation of its stereoisomers.

Gas Chromatography (GC): Different diastereomers would likely have different boiling points and interactions with a standard GC column, potentially allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomers of each diastereomer, chiral HPLC would be necessary. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

X-ray Crystallography for Definitive Absolute Configuration Determination

The most definitive method for determining the three-dimensional structure, including the absolute configuration of a single stereoisomer, is X-ray crystallography. This technique would require the formation of a suitable single crystal of one of the pure stereoisomers of this compound, or a derivative thereof. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the molecule's stereochemistry. However, no crystal structure for this compound has been deposited in crystallographic databases.

Applications in Advanced Organic Synthesis Research

1-Fluoro-3-(1-fluoroethyl)cyclohexane as a Versatile Building Block for More Complex Molecules

Research in the broader field of fluorinated cyclohexanes has demonstrated their value in constructing intricate molecular frameworks. For instance, fluorinated cyclohexane (B81311) derivatives are utilized in the synthesis of biologically active compounds, where the fluorinated scaffold can serve as a metabolically stable isostere for other cyclic systems. mdpi.com The principles derived from the synthesis of complex molecules using other fluorinated building blocks can be applied to this compound. For example, the C-F bonds can influence the reactivity of adjacent functional groups, enabling regioselective transformations.

The synthesis of derivatives from this building block could involve reactions at the carbon atoms of the cyclohexane ring or modifications of the fluoroethyl side chain. The conformational preferences of the cyclohexane ring, dictated by the stereochemistry of the two fluorine-containing substituents (cis or trans), will play a crucial role in directing the approach of reagents and thus the stereochemical outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Potential Outcome | Relevance |

| Nucleophilic Substitution | Replacement of fluorine (under harsh conditions) or other leaving groups introduced onto the ring. | Introduction of diverse functional groups. |

| Elimination Reactions | Formation of unsaturated fluorinated cyclohexene (B86901) derivatives. | Access to different classes of fluorinated compounds. |

| C-H Functionalization | Direct introduction of new functional groups onto the cyclohexane ring. | Efficient and atom-economical route to complex derivatives. chimia.ch |

| Side-Chain Modification | Further elaboration of the fluoroethyl group. | Fine-tuning of molecular properties. |

Design and Synthesis of Novel Fluorinated Scaffolds for Exploratory Chemical Research

The development of novel molecular scaffolds is a critical endeavor in chemical research, particularly for the exploration of new chemical space in drug discovery. This compound serves as an excellent starting point for the design and synthesis of new fluorinated scaffolds due to its unique combination of features. The introduction of this motif can lead to molecules with distinct three-dimensional shapes and electronic properties compared to their non-fluorinated analogues. nih.gov

One area of interest is the synthesis of "Janus face" cyclohexanes, which possess a distinct segregation of electron density, creating a highly polarized ring system. st-andrews.ac.uk While this compound is not a classic example of a perfluorinated Janus face molecule, the presence of two electronegative fluorine atoms on one side of the ring can induce a significant dipole moment, influencing its intermolecular interactions. This property is highly valuable in the design of molecules that can interact with biological targets in a specific manner.

The synthesis of novel scaffolds from this building block could involve its incorporation into larger ring systems, its use as a core for the attachment of various pharmacophores, or its transformation into conformationally constrained bicyclic structures. The stereoisomers of this compound (e.g., cis and trans) would give rise to scaffolds with different spatial arrangements of the fluorine atoms, further expanding the accessible chemical diversity.

Table 2: Properties of Fluorinated Scaffolds Relevant to Chemical Research

| Property | Influence of Fluorination | Significance in Exploratory Research |

| Polarity/Dipole Moment | Increased due to the high electronegativity of fluorine. | Can lead to unique intermolecular interactions and improved solubility. nih.gov |

| Conformational Preference | The gauche effect and steric interactions involving fluorine influence the ring conformation. | Allows for the design of scaffolds with well-defined three-dimensional structures. |

| Metabolic Stability | C-F bonds are generally resistant to metabolic cleavage. | Important for the development of drug candidates with improved pharmacokinetic profiles. |

| Lipophilicity | Fluorination can either increase or decrease lipophilicity depending on the context. | Provides a tool to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. nih.gov |

Exploration of Structure-Reactivity Relationships in Novel Fluorinated Systems

The study of structure-reactivity relationships provides fundamental insights into how the arrangement of atoms in a molecule influences its chemical behavior. This compound offers a valuable model system for exploring these relationships in novel fluorinated systems. The interplay between the electronic effects of the fluorine atoms, the conformational dynamics of the cyclohexane ring, and the stereochemical relationship between the two substituents provides a rich landscape for investigation.

The conformational preferences of 1,3-disubstituted cyclohexanes are well-documented, with a general preference for substituents to occupy the equatorial position to minimize steric strain. spcmc.ac.inlibretexts.orglibretexts.org In the case of this compound, the relative stability of the different chair conformations (e.g., diequatorial vs. diaxial for the cis isomer, and axial-equatorial for the trans isomer) will be influenced by the A-values of the fluoro and fluoroethyl groups, as well as potential 1,3-diaxial interactions and gauche effects.

Computational studies and experimental techniques such as NMR spectroscopy can be employed to determine the conformational equilibrium of the different stereoisomers of this compound. This information is crucial for understanding its reactivity. For example, the rate of a reaction at a specific position on the ring can be highly dependent on whether the reactive group is in an axial or equatorial position. The electronic withdrawing nature of the fluorine atoms can also influence the reactivity of the cyclohexane ring, for example, by affecting the acidity of adjacent C-H bonds or the stability of reactive intermediates.

Table 3: Factors Influencing the Structure-Reactivity of this compound

| Factor | Description | Impact on Reactivity |

| Stereoisomerism (cis/trans) | The relative orientation of the two substituents. | Determines the possible conformations and the spatial relationship between the substituents. |

| Conformational Equilibrium | The distribution of different chair conformations. | Affects the accessibility of reaction sites and the stereochemical outcome of reactions. researchgate.net |

| Electronic Effects of Fluorine | The inductive electron-withdrawing effect of the C-F bond. | Can alter the pKa of nearby protons and influence the stability of carbocations or carbanions. |

| Steric Hindrance | The spatial bulk of the fluoro and fluoroethyl groups. | Can direct the regioselectivity of reactions by blocking certain reaction pathways. |

Future Research Directions and Perspectives in Fluorinated Cyclohexane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes to Fluorinated Cyclohexanes

The synthesis of fluorinated cyclohexanes, including structures like 1-Fluoro-3-(1-fluoroethyl)cyclohexane, has traditionally relied on methods that can be hazardous and generate significant waste. The future of this field hinges on the development of greener synthetic strategies.

A primary goal is to improve atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Modern fluorination techniques are moving away from harsh reagents like elemental fluorine (F₂) towards safer, more selective alternatives. wikipedia.orgacsgcipr.org Electrophilic N-F reagents, such as Selectfluor®, have become prominent for their stability and ease of handling, though they generate amine waste. wikipedia.orgacsgcipr.orgresearchgate.net Research is ongoing to develop catalytic systems that can utilize simpler fluoride (B91410) sources, such as potassium fluoride (KF) or even hydrogen fluoride (HF), in a more controlled and efficient manner. acsgcipr.orgthermofisher.com

Another key area is the development of late-stage fluorination methods. These techniques introduce fluorine atoms into a complex molecule at one of the final synthetic steps. This approach is highly valuable in drug discovery, as it allows for the rapid creation of a library of fluorinated analogues from a common precursor. For a molecule like this compound, this could involve the direct C-H fluorination of a 1-ethylcyclohexane derivative, a challenging but highly atom-economical transformation. thermofisher.com

Furthermore, mechanochemistry, which uses mechanical force to induce chemical reactions, presents a novel approach. A recent study demonstrated a mechanochemical method for fluorine transfer from per- and polyfluoroalkyl substances (PFASs), effectively recycling "forever chemicals" into useful fluorinating agents. chemrxiv.org Applying such closed-loop principles could revolutionize the sustainability of producing fluorinated compounds.

Table 1: Comparison of Fluorinating Agent Classes

| Fluorinating Agent Class | Common Examples | Advantages | Disadvantages |

|---|---|---|---|

| Elemental Fluorine | F₂ | Excellent atom economy. acsgcipr.org | Highly reactive, toxic, requires specialized handling. wikipedia.orgacsgcipr.org |

| Nucleophilic Fluorides | KF, CsF, HF | Good atom economy, salts are easy to handle. acsgcipr.org | HF is extremely corrosive; salts can be hygroscopic. acsgcipr.org |

| Electrophilic N-F Reagents | Selectfluor®, NFSI | Safe, easy to handle, low toxicity. wikipedia.orgacsgcipr.org | Derived from F₂, expensive, generates amine waste. acsgcipr.org |

| Deoxyfluorination Reagents | DAST, Deoxo-Fluor® | Effective for converting alcohols to fluorides. rsc.org | Can be corrosive and have explosive byproducts. acsgcipr.org |

Integration of Advanced Computational Approaches for Predictive Chemical Research

Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of fluorinated molecules. nih.gov For a compound like this compound, computational methods can provide deep insights into its properties before it is ever synthesized in a lab.

Predicting Molecular Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can accurately predict a wide range of properties. researchgate.net These include thermochemical data like heats of formation, electronic properties such as ionization energies, and spectroscopic signatures like NMR chemical shifts. pittcon.org This predictive power is crucial, especially when experimental data is lacking. pittcon.org For instance, models like SPARC and COSMOtherm have shown reasonable accuracy in predicting partition constants (Kow) and vapor pressures for highly fluorinated compounds, which are vital for assessing environmental fate. acs.org

Conformational Analysis: The cyclohexane (B81311) ring is famous for its chair conformation, and the orientation of its substituents (axial vs. equatorial) profoundly impacts its stability and reactivity. brainly.comchegg.com Fluorine's small size and high electronegativity create subtle energetic differences. While larger groups strongly prefer the equatorial position to minimize steric strain, the preference for fluorine is much less pronounced, only about 1.05 kJ/mol. st-andrews.ac.ukualberta.ca Computational studies can precisely model the energies of different conformers of this compound, considering the interplay between the fluorine on the ring and the fluoroethyl group. These calculations help determine the most stable arrangement and predict the equilibrium between different conformations. researchgate.net

Force Field Development: A significant challenge in molecular simulations is the accurate representation of fluorine's interactions. nih.gov Developing more precise force fields—the set of equations used to describe the potential energy of a system—is essential for reliable predictions of how fluorinated ligands bind to proteins or self-assemble into larger structures. nih.govacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Fluorinated Cyclohexanes

The presence of fluorine atoms can dramatically alter the reactivity of a cyclohexane ring, leading to new and sometimes unexpected chemical transformations. The strong carbon-fluorine (C-F) bond is generally considered unreactive, but its powerful electron-withdrawing effect can activate adjacent C-H or C-C bonds.

Future research will focus on leveraging these electronic effects to discover novel reactions. For example, the fluorination of cyclic ketones can be highly dependent on steric and electronic factors, with some substrates reacting readily with reagents like Selectfluor® while others are completely unreactive. sapub.orgscispace.com Understanding the subtle interplay of tautomerization and substrate stability can lead to more controlled and selective fluorination strategies. sapub.orgscispace.com

The unique polarity of multiply-fluorinated cyclohexanes can also be exploited. Researchers have synthesized all-cis tetra- and hexa-fluorocyclohexanes that have a highly polarized face of C-F bonds and an opposing, non-polar face of C-H bonds. st-andrews.ac.ukrsc.orgnih.gov This "Janus" character (named after the two-faced Roman god) can be used to direct self-assembly and create novel supramolecular polymers and liquid crystals. st-andrews.ac.ukresearchgate.netnih.gov Exploring how the specific substitution pattern of this compound might influence intermolecular interactions is a promising avenue for designing new materials.

Rational Design and Synthesis of New Analogues with Tuned Stereochemical and Conformational Properties

The biological activity and material properties of fluorinated cyclohexanes are intrinsically linked to their three-dimensional structure. beilstein-journals.org The ability to rationally design and synthesize analogues with precise control over stereochemistry and conformation is a major goal of modern organic chemistry.

Stereochemical Control: For a molecule like this compound, several stereoisomers are possible (e.g., cis/trans isomers related to the ring substituents, and R/S isomers at the chiral centers). Developing synthetic methods that yield a single, desired stereoisomer is a significant challenge. This often involves stereoselective reactions that can control the approach of a reagent to a substrate, or the use of chiral catalysts. wikipedia.org

Conformational Control: Beyond fixed stereochemistry, researchers aim to control the molecule's dynamic shape, or conformation. Selective fluorination can influence the conformational equilibrium of the pyrrolidine (B122466) ring in proline analogues, which in turn affects the stability of peptides containing them. beilstein-journals.org In cyclohexane systems, strategic placement of fluorine can lock the ring into a specific chair conformation or even favor a less common twist-boat conformation. brainly.comualberta.ca This conformational locking can be used to design molecules that fit perfectly into a protein's binding site or to create materials with specific dielectric properties. nih.gov By synthesizing and studying analogues of this compound with varied fluorination patterns, chemists can build a deeper understanding of how to use fluorine to fine-tune molecular shape and function. st-andrews.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.